4-ethoxy-N-(3-methylpyridin-2-yl)naphthalene-1-sulfonamide
CAS No.:
Cat. No.: VC8512846
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3S |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-ethoxy-N-(3-methylpyridin-2-yl)naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C18H18N2O3S/c1-3-23-16-10-11-17(15-9-5-4-8-14(15)16)24(21,22)20-18-13(2)7-6-12-19-18/h4-12H,3H2,1-2H3,(H,19,20) |
| Standard InChI Key | IJQVLMCYHBBANM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
Introduction
Synthesis
The synthesis of 4-ethoxy-N-(3-methylpyridin-2-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A general synthetic route includes:
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Preparation of the naphthalene sulfonyl chloride intermediate:
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Reaction of naphthalene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
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Coupling with pyridine derivatives:
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The sulfonyl chloride intermediate reacts with 3-methylpyridin-2-amine under basic conditions to form the sulfonamide linkage.
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Introduction of the ethoxy group:
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Alkylation or substitution reactions are employed to attach the ethoxy group to the naphthalene ring.
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This process requires careful control of reaction conditions (e.g., temperature, solvent) to ensure high yield and purity.
Applications in Medicinal Chemistry
Sulfonamide compounds like 4-ethoxy-N-(3-methylpyridin-2-yl)naphthalene-1-sulfonamide are extensively studied for their biological activities:
Pharmacological Potential
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Enzyme Inhibition:
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The sulfonamide group often acts as a bioisostere for carboxylic acids, enabling it to bind effectively to enzyme active sites.
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Potential targets include carbonic anhydrases and proteases, which are implicated in various diseases.
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Antibacterial Activity:
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Sulfonamides historically served as antibiotics by inhibiting bacterial folate synthesis enzymes.
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Anti-inflammatory Potential:
Binding Interactions
Techniques such as molecular docking and spectroscopy have been employed to study interactions between this compound and biological receptors or enzymes. These studies reveal:
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High binding affinity due to hydrogen bonding and hydrophobic interactions facilitated by the naphthalene and pyridine moieties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, we compare it with structurally similar molecules:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide | Similar naphthalene core; different pyridine position | Likely different pharmacological profile |
| 4-Methyl-N-(naphthalenesulfonyl)aniline | Contains an aniline moiety instead of pyridine | Known for antibacterial properties |
| N-(pyrimidin-2-yl)benzenesulfonamide | Features a benzenesulfonamide structure | Exhibits distinct pharmacological effects |
This comparison highlights how small structural modifications can significantly alter biological activity.
Limitations and Future Directions
While promising, research on this compound faces several challenges:
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Limited experimental data on pharmacokinetics (absorption, distribution, metabolism, excretion).
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Need for further in vivo studies to confirm therapeutic potential.
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Optimization of synthesis routes for scalability in pharmaceutical production.
Future research should focus on:
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Structure-activity relationship (SAR) studies.
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Evaluation of toxicity profiles.
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Development of derivatives with enhanced bioavailability.
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